molecular formula C23H22N2O4 B12162032 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide

Cat. No.: B12162032
M. Wt: 390.4 g/mol
InChI Key: MCMOHUQFDVATNE-UHFFFAOYSA-N
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Description

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide is a complex organic compound with a unique structure that includes a dioxobenzoisoquinoline core and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide typically involves multi-step organic reactions. The starting materials often include derivatives of benzoisoquinoline and furan. The synthetic route may involve:

    Formation of the benzoisoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dioxo groups: This step may involve oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the hexanamide chain: This can be done through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Incorporation of the furan-2-ylmethyl group: This step may involve nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
  • Ethyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
  • 6-butyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate

Uniqueness

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide

InChI

InChI=1S/C23H22N2O4/c26-20(24-15-17-9-6-14-29-17)12-2-1-3-13-25-22(27)18-10-4-7-16-8-5-11-19(21(16)18)23(25)28/h4-11,14H,1-3,12-13,15H2,(H,24,26)

InChI Key

MCMOHUQFDVATNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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